molecular formula C8H12N4 B13770616 Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- CAS No. 64059-53-6

Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-

Cat. No.: B13770616
CAS No.: 64059-53-6
M. Wt: 164.21 g/mol
InChI Key: JHVDFEOKMRKWLB-UHFFFAOYSA-N
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Description

Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-: is a nitrogen-containing heterocyclic compound Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- typically involves the reaction of pyridine with 3-ethyl-3-methyl-1-triazene under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of pyridine derivatives, including Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-, often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced catalytic systems and purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- involves its interaction with specific molecular targets. The triazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways, making the compound effective as an enzyme inhibitor .

Comparison with Similar Compounds

    3-Methylpyridine: A simpler pyridine derivative with a methyl group at the 3-position.

    3-Ethylpyridine: Another pyridine derivative with an ethyl group at the 3-position.

Uniqueness: Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- is unique due to the presence of the triazenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from simpler pyridine derivatives .

Properties

CAS No.

64059-53-6

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

N-methyl-N-(pyridin-3-yldiazenyl)ethanamine

InChI

InChI=1S/C8H12N4/c1-3-12(2)11-10-8-5-4-6-9-7-8/h4-7H,3H2,1-2H3

InChI Key

JHVDFEOKMRKWLB-UHFFFAOYSA-N

Canonical SMILES

CCN(C)N=NC1=CN=CC=C1

Origin of Product

United States

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